2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrimidine core substituted with amino (-NH₂) and chloro (-Cl) groups at positions 2 and 6, respectively. A secondary amino (-NH-) linker connects the pyrimidine ring to a pyrrolidine-substituted ethanone moiety.
Properties
Molecular Formula |
C10H14ClN5O |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H14ClN5O/c11-7-5-8(15-10(12)14-7)13-6-9(17)16-3-1-2-4-16/h5H,1-4,6H2,(H3,12,13,14,15) |
InChI Key |
ULJCCCJWOKKNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-4,6-dichloropyrimidine
The synthesis begins with 2-amino-4,6-dichloropyrimidine (I ), a commercially available precursor. Selective substitution at position 4 is achieved via nucleophilic amination. In a representative procedure, I reacts with ethanolamine in toluene/ethanol (2:1) under reflux with Na₂CO₃ and tetrakis(triphenylphosphine)palladium(0) to yield 2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol.
Key Reaction Conditions :
Oxidation of Ethanol to Ethanone
The ethanol intermediate undergoes oxidation to form the ethanone group. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane converts the primary alcohol to a ketone.
Optimized Parameters :
Route 2: Multi-Component Condensation Approach
Formation of Pyrimidine Core via Biginelli Reaction
A one-pot synthesis combines thiourea, ethyl acetoacetate, and 4-chlorobenzaldehyde under acidic conditions to form 6-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent chlorination with POCl₃ yields 2-amino-4,6-dichloropyrimidine.
Sequential Functionalization
- Amination at Position 4 : Reaction with ammonium hydroxide under reflux.
- Ketone-Pyrrolidine Assembly : Condensation with 1-(pyrrolidin-1-yl)propan-2-one (prepared via alkylation of pyrrolidine with chloroacetone).
Critical Data :
Route 3: Suzuki-Miyaura Cross-Coupling
Boronic Acid Preparation
(1-(Pyrrolidin-1-yl)ethyl)phenylboronic acid is synthesized from 4-bromoacetophenone and bis(pinacolato)diboron using Pd(dppf)Cl₂.
Coupling with Chloropyrimidine Intermediate
2-Amino-4-iodo-6-chloropyrimidine reacts with the boronic acid under Suzuki conditions:
$$
\text{Pyrimidine-I} + \text{Boronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound}
$$
Parameters :
Route 4: Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Pyrimidine Assembly
Wang resin-functionalized pyrimidine cores undergo stepwise substitutions:
Cleavage and Purification
Treatment with trifluoroacetic acid (TFA) releases the compound, followed by HPLC purification (ACN/H₂O gradient).
Advantages :
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 | Route 4 |
|---|---|---|---|---|
| Total Yield (%) | 50–55 | 45–50 | 60–65 | 70–75 |
| Reaction Steps | 3 | 4 | 2 | 5 |
| Purification Complexity | Moderate | High | Low | High |
| Scalability | Lab-scale | Pilot-scale | Industrial | High-throughput |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Step 1: Preparation of the Pyrimidine Precursor
The synthesis begins with the formation of 2-amino-6-chloropyrimidin-4(3H)-one (or a related intermediate). This can be achieved through:
-
Hydrolysis of 4,6-dichloropyrimidin-2-amine : Refluxing with NaOH in water for 5 hours yields the hydroxylated pyrimidine derivative .
-
Deaminative chlorination : Replacing an amine group with chlorine using reagents like MgCl₂ and CH₃CN under elevated temperatures .
Reaction Conditions
| Reagent(s) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH | Water | Reflux | 5 h | 86% |
| MgCl₂ | CH₃CN | 50–140°C | 16 h | N/A |
Step 3: Amide Coupling
The amide bond is formed using carbodiimide chemistry:
-
Activate the carboxylic acid of the ethanone moiety with EDCI and HOBT .
-
React with the amino group of the pyrimidine derivative to form the amide .
Reaction Conditions
| Reagent(s) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDCI, HOBT | Toluene | Room temp. | N/A | N/A |
Analytical Data and Characterization
Key characterization techniques include:
-
Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ = 509.1 for similar compounds) .
-
NMR spectroscopy : Identifies proton environments, particularly for the pyrrolidine ring and aromatic protons.
-
HPLC : Ensures purity (e.g., Rt = 1.194 min for related compounds) .
Typical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₆ClN₄O₂ | |
| Melting Point | 150–151°C | |
| ESI-MS m/z | [M+H]⁺ = 509.1 |
Challenges and Considerations
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis, and inferred properties of 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one with related compounds:
Structural and Functional Analysis
- Pyrimidine vs. Thiophene/Other Cores : The pyrimidine core in the target compound enables hydrogen bonding via NH₂ and Cl groups, unlike thiophene () or unsubstituted pyrrolidine derivatives (), which rely on weaker van der Waals interactions .
- Pyrrolidine vs. Piperidine: The pyrrolidine ring (five-membered) exhibits puckering (non-planar conformation), as described in , while piperidine (six-membered) adopts a chair conformation, impacting steric interactions in binding pockets .
Biological Activity
The compound 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one , often referred to as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₈H₁₃ClN₄O
- IUPAC Name : this compound
This structure is characterized by a pyrimidine ring substituted with an amino group and a pyrrolidine moiety, which contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of specific enzymes and modulation of signaling pathways. Key mechanisms include:
- Kinase Inhibition : The compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation and survival, making it a candidate for cancer therapy .
- Antioxidant Properties : Similar derivatives have shown antioxidant effects, reducing oxidative stress in cellular models .
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, potentially beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Therapeutic Potential
The therapeutic implications of this compound are significant:
- Cancer Treatment : Due to its kinase inhibition properties, it is being explored as a treatment for various cancers, particularly those resistant to conventional therapies.
- Neuroprotection : The antioxidant capacity suggests potential applications in neurodegenerative diseases by mitigating oxidative damage.
Safety and Toxicology
While promising, the safety profile of this compound must be considered. Similar compounds have been noted for their toxicity profiles:
Q & A
Q. How can researchers optimize the synthesis of 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one to improve yield and purity?
Methodological Answer: Synthetic optimization involves:
- Intermediate Monitoring : Use -NMR and ESI-MS to track reaction progress and identify byproducts. For example, protonation states of intermediates can influence regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of pyrimidine precursors, while reducing temperature during amination steps minimizes side reactions .
- Purification : Column chromatography with gradients (e.g., ethanol-dichloromethane) separates closely related impurities .
Q. What techniques are recommended for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for structurally analogous pyrimidinium perchlorate salts .
- Multinuclear NMR : -NMR identifies electronic effects of the chloro and pyrrolidinyl groups, while -NMR reveals conformational flexibility in the ethanone moiety .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Temperature : Store at -20°C for long-term stability (1–2 years) to prevent hydrolytic degradation of the pyrimidine ring .
- Desiccants : Use silica gel to minimize moisture-induced decomposition.
- Light Sensitivity : Protect from UV exposure to avoid photochemical side reactions .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during characterization?
Methodological Answer:
Q. What experimental design strategies mitigate limitations in sample variability and organic degradation?
Methodological Answer:
Q. How can substituent effects on reaction mechanisms be systematically analyzed?
Methodological Answer:
Q. What quality control measures validate experimental data against contamination?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
